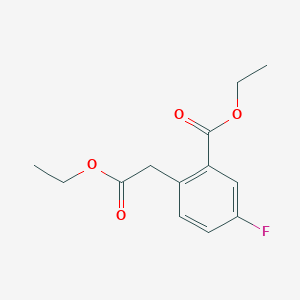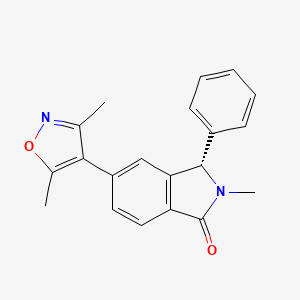
(3~{s})-5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-Methyl-3-Phenyl-3~{h}-Isoindol-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PNZ5 is an isoxazole-based pan-BET (bromodomain and extra-terminal domain) inhibitor. It demonstrates potent activity and high selectivity, comparable to the well-established (+)-JQ1. PNZ5 exhibits a dissociation constant (KD) of 5.43 nM for BRD4 (1), making it a highly effective compound for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNZ5 involves the formation of an isoxazole ring, which is a crucial structural component for its activity. The specific synthetic routes and reaction conditions for PNZ5 are proprietary and not publicly disclosed in detail. it is known that the synthesis involves multiple steps, including the formation of the isoxazole core and subsequent functionalization to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production methods for PNZ5 are not widely documented, as it is primarily used for research purposes. The compound is typically synthesized in specialized laboratories with the capability to handle complex organic synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
PNZ5 undergoes various chemical reactions, including:
Oxidation: PNZ5 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: PNZ5 can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving PNZ5 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of PNZ5, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Scientific Research Applications
PNZ5 has a wide range of scientific research applications, including:
Chemistry: PNZ5 is used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: It is employed in biological research to investigate the function of BET proteins in cellular processes and gene regulation.
Medicine: PNZ5 is explored for its potential therapeutic applications, particularly in cancer research, where BET inhibitors have shown promise in inhibiting tumor growth.
Industry: While primarily a research compound, PNZ5’s insights into BET inhibition can inform the development of new industrial applications and therapeutic agents
Mechanism of Action
PNZ5 exerts its effects by inhibiting BET proteins, specifically targeting the bromodomains of BRD4. The inhibition of BET proteins disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression. This mechanism is particularly relevant in cancer research, where BET inhibition can result in the suppression of oncogenic pathways .
Comparison with Similar Compounds
PNZ5 is similar to other BET inhibitors, such as (+)-JQ1. Both compounds exhibit high selectivity and potency in inhibiting BET proteins. PNZ5 is unique due to its isoxazole-based structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Other similar compounds include:
(+)-JQ1: A well-established BET inhibitor with a similar mechanism of action.
I-BET762: Another BET inhibitor with comparable selectivity and potency.
OTX015: A clinical-stage BET inhibitor with applications in cancer therapy
PNZ5’s unique structure and high selectivity make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3S)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-3-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H18N2O2/c1-12-18(13(2)24-21-12)15-9-10-16-17(11-15)19(22(3)20(16)23)14-7-5-4-6-8-14/h4-11,19H,1-3H3/t19-/m0/s1 |
InChI Key |
CHAKVDDAHQGTLR-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C(=O)N([C@H]3C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C(=O)N(C3C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
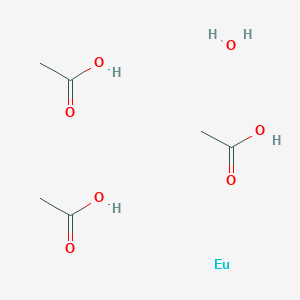
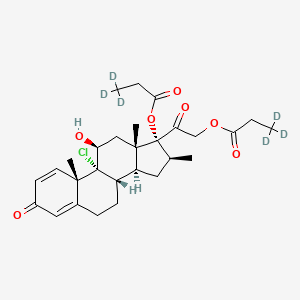
![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)
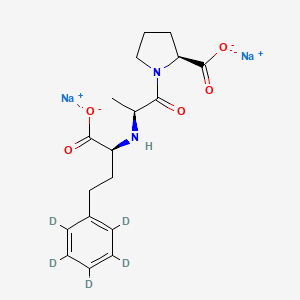
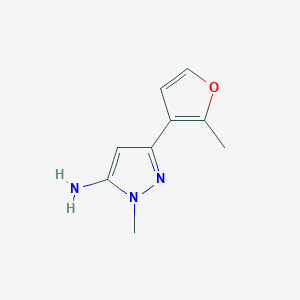
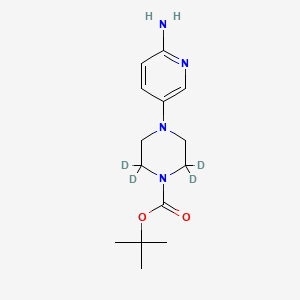
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
